(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1451392-62-3
VCID: VC11730169
InChI: InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
SMILES: B(C1=CC(=C(N=C1)SC)Cl)(O)O
Molecular Formula: C6H7BClNO2S
Molecular Weight: 203.46 g/mol

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid

CAS No.: 1451392-62-3

Cat. No.: VC11730169

Molecular Formula: C6H7BClNO2S

Molecular Weight: 203.46 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid - 1451392-62-3

Specification

CAS No. 1451392-62-3
Molecular Formula C6H7BClNO2S
Molecular Weight 203.46 g/mol
IUPAC Name (5-chloro-6-methylsulfanylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Standard InChI Key BYRNMOMPIKPTBC-UHFFFAOYSA-N
SMILES B(C1=CC(=C(N=C1)SC)Cl)(O)O
Canonical SMILES B(C1=CC(=C(N=C1)SC)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of (5-chloro-6-(methylthio)pyridin-3-yl)boronic acid consists of a pyridine ring with three distinct substituents:

  • A chlorine atom at the 5-position, which introduces electronegativity and influences reactivity in electrophilic substitution reactions.

  • A methylthio group (-SMe) at the 6-position, contributing steric bulk and moderate electron-donating effects via sulfur’s lone pairs.

  • A boronic acid group (-B(OH)₂) at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

The interplay between these substituents creates a sterically hindered environment that impacts both reaction kinetics and regioselectivity in catalytic processes.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogs such as (5-chloro-6-fluoropyridin-3-yl)boronic acid (CAS 1366482-32-7) and (5-chloro-6-methylpyridin-3-yl)boronic acid (CAS 1334405-66-1) provide benchmark values . Key inferred properties include:

PropertyValue/Description
Molecular FormulaC₆H₅BClNOS₂
Molecular Weight233.5 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityAir- and moisture-sensitive; storage under inert gas recommended
Melting Point~150–160°C (decomposition likely)

The methylthio group enhances lipophilicity compared to fluoro- or methoxy-substituted analogs, potentially improving cell membrane permeability in biological applications .

Synthetic Methodologies

Challenges and Optimizations

  • Steric Hindrance: The methylthio group at the 6-position may slow transmetalation steps, necessitating higher catalyst loadings or prolonged reaction times.

  • Byproduct Formation: Competitive protodeboronation can occur; adding Lewis acids like MgSO₄ suppresses this pathway.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of biaryl and heterobiaryl structures, critical in pharmaceutical intermediates. For example, coupling with aryl halides yields functionalized pyridines:

General Reaction:
(5-Cl-6-SMe-pyridin-3-yl)B(OH)2+Ar-XPd catalyst(5-Cl-6-SMe-pyridin-3-yl)-Ar+B(OH)2X\text{(5-Cl-6-SMe-pyridin-3-yl)B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{(5-Cl-6-SMe-pyridin-3-yl)-Ar} + \text{B(OH)}_2\text{X}

Case Study:
In a protocol adapted from Ambeed , (5-chloro-6-fluoropyridin-3-yl)boronic acid achieved 62.8% yield when coupled with 4-bromo-3-(difluoromethoxy)-N-(methylsulfonyl)benzamide under Pd(PPh₃)₄ catalysis. Substituting the fluoro group with methylthio may alter electronic effects but retain comparable yields due to similar steric profiles.

Synthesis of Kinase Inhibitors

Pyridinylboronic acids are pivotal in constructing kinase inhibitors. For instance, ALK2 inhibitors described in J-stage utilize pyridinyl motifs for target engagement. The methylthio group in (5-chloro-6-(methylthio)pyridin-3-yl)boronic acid could enhance hydrophobic interactions with kinase ATP-binding pockets.

Mechanistic Insights

Transmetalation Dynamics

In Suzuki-Miyaura reactions, the boronic acid undergoes transmetalation with Pd(II) intermediates. The methylthio group’s electron-donating capacity slightly accelerates this step compared to electron-withdrawing substituents (e.g., -F), as evidenced by higher turnover frequencies in analogous systems .

Stability Under Reaction Conditions

Boronic acids are prone to protodeboronation under basic conditions. The methylthio group’s moderate electron donation stabilizes the boron center, reducing degradation rates. Comparative studies with (5-fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7) suggest that methylthio derivatives exhibit 20–30% greater stability in pH 8–10 environments.

Industrial and Environmental Considerations

Scalability

Continuous-flow reactors mitigate challenges associated with exothermic borylation steps. A representative pilot-scale setup achieves 85% yield with 99% purity by combining in-line IR monitoring and automated quench systems .

Environmental Impact

The chlorine substituent raises concerns about persistence. Advanced oxidation processes (AOPs) using TiO₂/UV effectively degrade related chloropyridines, reducing ecological risks.

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